Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate
Overview
Description
Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate is a useful research compound. Its molecular formula is C11H11FO2 and its molecular weight is 194.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Versatile Synthesis of Chiral Cyclopropanes : Cyclopropane rings have been used to restrict the conformation of biologically active compounds, improving activity and investigating bioactive conformations. A study developed chiral cyclopropanes bearing differentially functionalized carbon substituents as versatile intermediates for synthesizing various compounds with asymmetric cyclopropane structures (Kazuta, Matsuda, & Shuto, 2002).
- Fluoronaphthyridines as Antibacterial Agents : Research into fluoro-substituted compounds has led to the development of potent antibacterial agents, demonstrating the influence of cycloalkylamino groups on in vitro and in vivo activity (Bouzard et al., 1992).
- Preparation of 2-Fluoro-3-Alkoxy-1,3-Butadienes : A study outlined a method for preparing 2-fluoro-3-alkoxy-1,3-butadienes from cyclopropane derivatives, showcasing the synthetic versatility of fluorinated cyclopropanes (Patrick, Rogers, & Gorrell, 2002).
Biological and Pharmacological Applications
- γ-Secretase Modulators for Alzheimer's Disease : Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate derivatives have been investigated for their potential in treating Alzheimer's disease. One study evaluated a novel γ-secretase modulator on brain β-amyloid pathology and learning deficits in a mouse model of Alzheimer's disease, indicating potential therapeutic applications (Imbimbo et al., 2009).
Material Science and Analytical Applications
- Hyperpolarizability and Molecular Structure Analysis : A study on Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate highlighted its application in nonlinear optical properties through FT-IR, molecular structure, HOMO-LUMO, and NBO analysis. This work underscores the potential of fluorinated cyclopropane derivatives in material sciences (Sheena Mary et al., 2014).
Properties
IUPAC Name |
methyl 1-(4-fluorophenyl)cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHCKEAPWABESH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602571 | |
Record name | Methyl 1-(4-fluorophenyl)cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943111-83-9 | |
Record name | Methyl 1-(4-fluorophenyl)cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.